4-(Butylsulfamoyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Butylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClNO4S2. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used. These reactions often require acidic conditions and elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be conducted at room temperature or under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide and sulfonate derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Hydrolysis: Corresponding sulfonic acid and hydrochloric acid.
Scientific Research Applications
4-(Butylsulfamoyl)benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors involved in disease pathways.
Industry: Applied in the production of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(Butylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical reactions to modify other molecules, such as the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but with a methyl group instead of a butyl group.
4-Chlorobenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a butyl group.
4-Nitrobenzenesulfonyl chloride: Similar in structure but with a nitro group instead of a butyl group.
Uniqueness
4-(Butylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the butylsulfamoyl group, which imparts distinct chemical properties and reactivity. This compound’s specific structure allows for unique interactions in chemical reactions, making it valuable in the synthesis of specialized organic compounds.
Properties
IUPAC Name |
4-(butylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-3-8-12-18(15,16)10-6-4-9(5-7-10)17(11,13)14/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXHKNRDYDALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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